molecular formula C18H15ClN2O2S3 B11976665 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone

2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B11976665
M. Wt: 423.0 g/mol
InChI Key: NHHOMGQPNATHEV-UHFFFAOYSA-N
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Description

2-((5-((4-CL-BENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)-1-(4-METHOXY-PH)ETHANONE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-CL-BENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)-1-(4-METHOXY-PH)ETHANONE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents under acidic or basic conditions.

    Introduction of the 4-CL-BENZYL Group: The 4-chlorobenzyl group can be introduced through nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable thiadiazole derivative.

    Attachment of the 4-METHOXY-PH Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the development of advanced materials such as polymers and nanomaterials.

Biology

    Antimicrobial Agents: Thiadiazole derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.

    Anticancer Agents: Some thiadiazole compounds exhibit cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development.

Medicine

    Anti-inflammatory Agents: Thiadiazole derivatives have been investigated for their anti-inflammatory properties.

    Antioxidants: These compounds may also possess antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Industry

    Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides due to their biological activity.

    Pharmaceuticals: These compounds are used in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-((5-((4-CL-BENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)-1-(4-METHOXY-PH)ETHANONE involves interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to its therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)-1-(4-METHOXY-PH)ETHANONE: Similar structure but lacks the 4-chloro substituent.

    2-((5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOL-2-YL)THIO)-1-(4-METHOXY-PH)ETHANONE: Similar structure but lacks the benzylthio group.

Uniqueness

The presence of both the 4-chlorobenzyl and 4-methoxyphenyl groups in 2-((5-((4-CL-BENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)-1-(4-METHOXY-PH)ETHANONE may confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H15ClN2O2S3

Molecular Weight

423.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C18H15ClN2O2S3/c1-23-15-8-4-13(5-9-15)16(22)11-25-18-21-20-17(26-18)24-10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3

InChI Key

NHHOMGQPNATHEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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